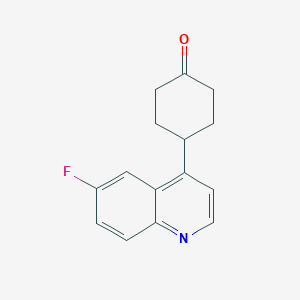
4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-Plasmodial Activity
- Synthesis and Activity Analysis : Modification of 6-fluoroquinolines led to new compounds tested for their activities against Plasmodium falciparum strains. Certain compounds demonstrated high antiplasmodial activity both in vitro and in vivo. This suggests potential applications in malaria treatment (Hochegger et al., 2019).
Chemical Synthesis and Structural Analysis
- Method for Preparation of Hexahydroquinolin-4(1H)-ones : A novel method for preparing 1-substituted hexahydroquinolin-4(1H)-ones was developed, indicating utility in organic chemistry (Glass et al., 2019).
- Crystal Structure Analysis : The crystal structure of various quinoline derivatives has been studied, contributing to the understanding of molecular configurations in this class of compounds (Akkurt et al., 2021).
Antitumor Activity
- Design and Synthesis of Quinazoline Derivatives : Novel 4-arylaminoquinazoline derivatives were synthesized and showed significant antitumor activities. This indicates a path for developing new anticancer drugs (Zhang et al., 2019).
- Modification of Ciprofloxacin and Norfloxacin : Chemical modifications of fluoroquinolones, like ciprofloxacin, have been explored for developing new antibiotics to combat drug-resistant bacteria (Hryhoriv et al., 2021).
Optical and Electronic Properties
- Synthesis of “Push-Pull” Fluorophores : 2-(5-Arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores were synthesized, showing potential in non-linear optic applications (Kopchuk et al., 2019).
Antiviral Research
- Tetrahydroquinazoline Derivative Against SARS-CoV-2 : A novel tetrahydroquinazoline derivative showed potential activity against SARS-CoV-2 proteins, suggesting applications in COVID-19 research (Krysantieva et al., 2023).
Cytotoxicity Analysis
- Quantitative Structure Cytotoxicity Relationship (QSCR) Analysis : QSCR analysis of fluoroquinolone analogues revealed insights into structural parameters influencing cytotoxicity, aiding in anticancer drug design (Joon et al., 2021).
Synthesis and Characterization of Complexes
- One-Pot Synthesis of Triazin-amines : A method for synthesizing triazin-amines was developed, highlighting the versatility of these compounds in chemical synthesis (Dolzhenko et al., 2021).
properties
IUPAC Name |
4-(6-fluoroquinolin-4-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-11-3-6-15-14(9-11)13(7-8-17-15)10-1-4-12(18)5-2-10/h3,6-10H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWJKGSYCCWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=C3C=C(C=CC3=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)
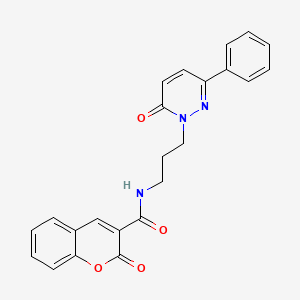
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)
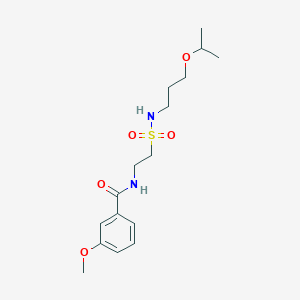
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)
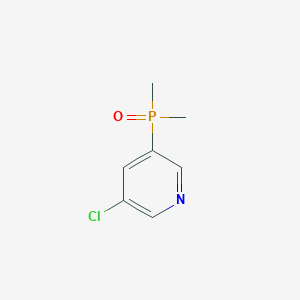
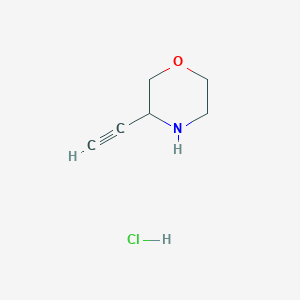
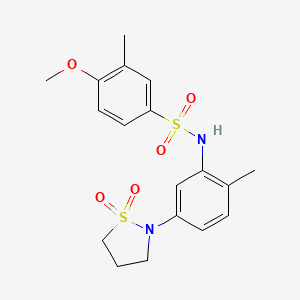
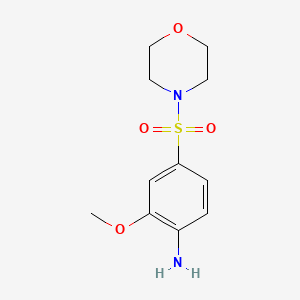
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)
![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)
